Lipophilicity (LogP) Differentiation: Target Compound Versus Des-Dimethyl and N-Methyl Analogs
The target compound exhibits an experimentally validated XLogP3-AA of 1.2 (PubChem) [1] and a vendor-computed LogP of 1.08 (Leyan) , placing it in a lipophilicity range suitable for oral absorption and moderate membrane permeability. The closest commercially available analog lacking the 3a,6a-dimethyl groups—2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole (CAS 1697159-20-8, C₉H₁₆N₂, MW 152.24)—has a lower molecular weight and, by group-contribution estimation, an XLogP approximately 0.5–0.8 units lower (estimated ~0.4–0.7) due to the absence of two methyl groups . The N-methyl analog 2-methyl-octahydropyrrolo[3,4-c]pyrrole (CAS 86732-28-7, C₇H₁₄N₂, MW 126.2) is even more polar . This LogP difference is consequential for CNS drug discovery programs, where the optimal LogP range for brain penetration is typically 1–3; compounds below LogP ~1 risk insufficient passive permeability, while those above ~3 risk high tissue binding and promiscuity [2]. The target compound's LogP of 1.2 positions it within this optimal window, whereas the des-dimethyl analog may fall below it.
| Evidence Dimension | Lipophilicity (XLogP3-AA / computed LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 (PubChem); computed LogP = 1.08 (Leyan) |
| Comparator Or Baseline | 2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole (CAS 1697159-20-8): estimated XLogP ~0.4–0.7 (group-contribution estimate; no experimentally validated LogP published); 2-Methyl-octahydropyrrolo[3,4-c]pyrrole (CAS 86732-28-7): estimated XLogP <0.5 |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.8 versus des-dimethyl analog; ΔLogP > +0.7 versus N-methyl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07); vendor-computed LogP via Leyan cheminformatics platform. Comparator LogP values are group-contribution estimates pending direct measurement. |
Why This Matters
A LogP difference of 0.5–0.8 units can translate to a 3- to 6-fold difference in octanol/water partition coefficient, substantially affecting membrane permeability, tissue distribution, and off-target binding profiles in CNS-targeted programs.
- [1] PubChem CID 131631942, Computed Properties: XLogP3-AA 1.2. National Center for Biotechnology Information (2025). View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach for drug design. ACS Chem Neurosci. 2010;1(6):435-449. doi:10.1021/cn100008c. View Source
